

Technical Support Center: JNJ-38877605 Dose-Response Curve Optimization

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Compound of Interest

Compound Name: JNJ-26076713

Cat. No.: B1673005

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This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing dose-response curve experiments using JNJ-38877605, a potent and selective c-Met inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of JNJ-38877605?

A1: JNJ-38877605 is an orally active, ATP-competitive inhibitor of the c-Met receptor tyrosine kinase.^{[1][2]} It binds to the ATP-binding pocket of the c-Met kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways.^[3]

Q2: What is the reported IC50 value for JNJ-38877605?

A2: JNJ-38877605 has a reported IC50 of approximately 4 nM for c-Met kinase activity.^{[1][3][4]}

Q3: How selective is JNJ-38877605?

A3: JNJ-38877605 is highly selective for c-Met, exhibiting over 600-fold greater selectivity for c-Met compared to a panel of more than 200 other tyrosine and serine-threonine kinases.^{[1][3][4]} Some studies have reported even higher selectivity, with over 833-fold selectivity against the next most potently inhibited kinase, Fms.^{[3][5]}

Q4: Are there any known off-target effects of JNJ-38877605?

A4: While highly selective, JNJ-38877605 has been observed to inhibit the phosphorylation of RON (Recepteur d'Origine Nantaise), another receptor tyrosine kinase, at a concentration of 500 nM.[6]

Q5: Why was the clinical development of JNJ-38877605 discontinued?

A5: The clinical development of JNJ-38877605 was halted due to species-specific renal toxicity observed in humans and rabbits.[5][7] This toxicity was not a direct result of on-target or off-target kinase inhibition but was caused by the formation of insoluble metabolites generated by the enzyme aldehyde oxidase, which led to crystal formation in the renal tubules.[5][6]

Quantitative Data Summary

The following table summarizes the key quantitative data for JNJ-38877605.

Parameter	Value	Cell Line/System	Reference
c-Met Kinase IC50	4 nM	In vitro kinase assay	[1][3][4]
Selectivity	>600-fold vs. >200 kinases	Kinase panel screening	[1][3][4]
RON Kinase Inhibition	Observed at 500 nM	Cellular assays	[6]
Inhibition of Cell Growth (IC50)	11-50 nM	Cancer cell lines with MET amplification	[8]

Experimental Protocols

Cell Viability Assay (e.g., MTT Assay)

This protocol is designed to determine the concentration of JNJ-38877605 required to inhibit 50% of cell viability (IC50).

Materials:

- Cancer cell line of interest (e.g., GTL16)
- Complete growth medium

- JNJ-38877605
- DMSO (vehicle)
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium and incubate overnight.
- **Compound Treatment:** Prepare serial dilutions of JNJ-38877605 in complete growth medium. The final DMSO concentration should be less than 0.1%. Remove the medium from the wells and add 100 μ L of the JNJ-38877605 dilutions or vehicle control.
- **Incubation:** Incubate the plate for 72 hours at 37°C and 5% CO₂.
- **MTT Addition:** Add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C.
- **Solubilization:** Add 100 μ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the JNJ-38877605 concentration to determine the IC₅₀ value using a sigmoidal dose-response curve.^[3]

Western Blot Analysis for c-Met Phosphorylation

This protocol is used to confirm the on-target activity of JNJ-38877605 by assessing the phosphorylation status of c-Met.

Materials:

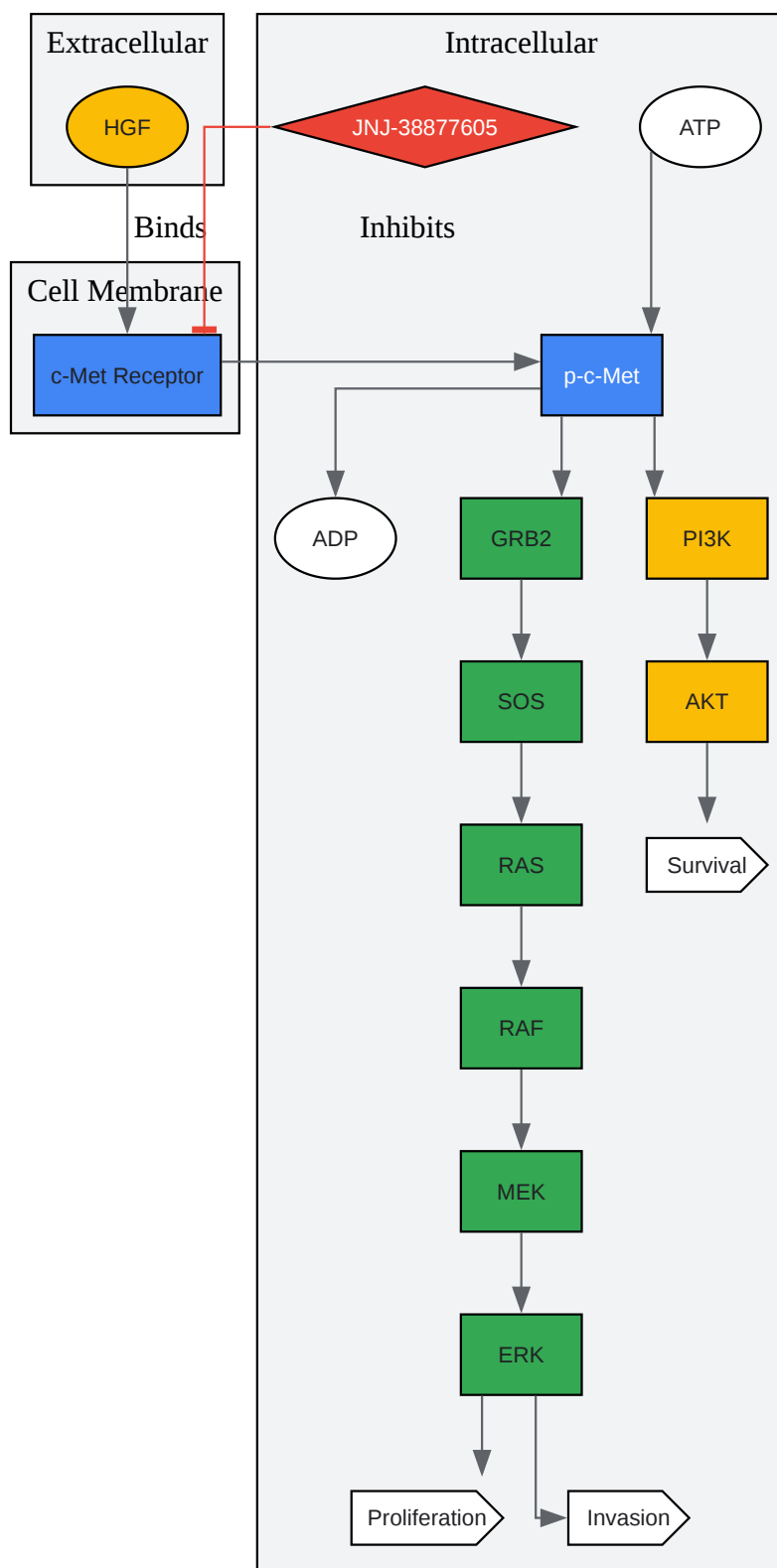
- Cancer cell line of interest
- JNJ-38877605
- Hepatocyte Growth Factor (HGF), if applicable
- Ice-cold PBS
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli buffer
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies (anti-phospho-c-Met, anti-total-c-Met)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

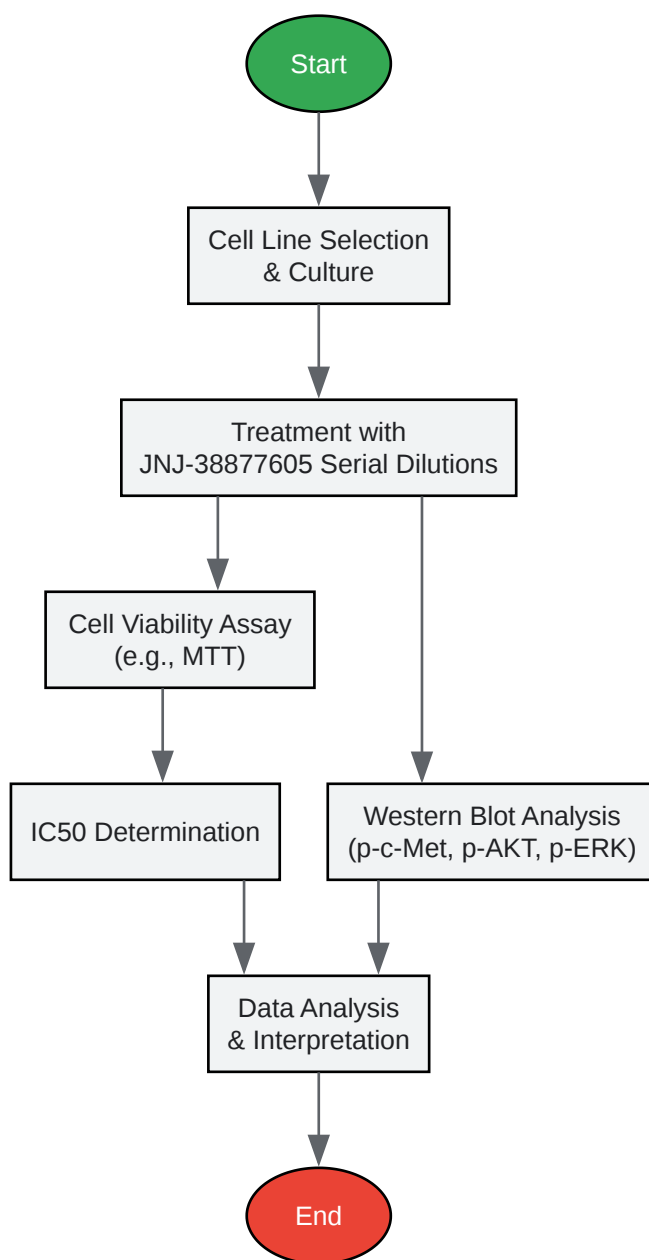
Procedure:

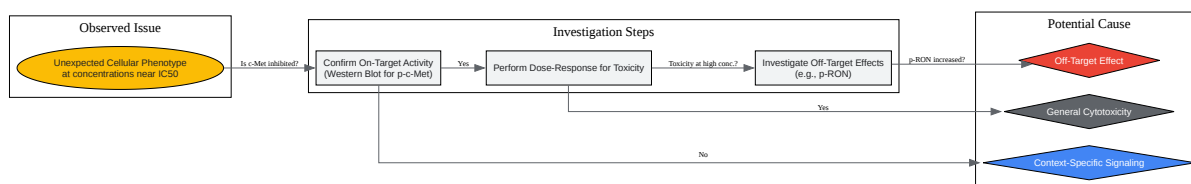
- **Cell Treatment:** Plate cells and allow them to adhere overnight. Treat with desired concentrations of JNJ-38877605 for 1-2 hours. If studying HGF-induced phosphorylation, stimulate with HGF (e.g., 50 ng/mL) for 15-30 minutes before lysis.
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse with lysis buffer.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.

- **Sample Preparation:** Normalize protein concentrations and prepare samples with Laemmli buffer, then boil for 5 minutes.
- **SDS-PAGE and Transfer:** Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
- **Blocking and Antibody Incubation:** Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.
- **Secondary Antibody and Detection:** Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate.[\[6\]](#)

Visualizations







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